N-(4-fluorophenyl)-3-iodobenzamide
Description
N-(4-Fluorophenyl)-3-iodobenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the para position of the phenyl ring and an iodine atom at the meta position of the benzamide moiety. The compound’s iodine substitution may enhance lipophilicity and influence electronic effects, which are critical in drug-receptor interactions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FINO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAREPDXMCIGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FINO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
The position and type of halogen substituents significantly alter molecular properties. For example:
- N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-4-Iodobenzamide (CAS 425619-87-0) has a molecular weight of 425.57 g/mol and a predicted density of 1.804 g/cm³. Its chloro and trifluoromethyl groups introduce steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to the less bulky fluorine in N-(4-fluorophenyl)-3-iodobenzamide .
Influence of Halogen Size on Bioactivity
Evidence from halogenated maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide vs. N-(4-iodophenyl)maleimide) suggests that halogen size (F vs. I) has minimal impact on inhibitory potency (IC₅₀ values: 5.18 μM for F vs. 4.34 μM for I).
Metabolic Stability of Fluorinated Amides
N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide (80) and N-(4-fluorophenyl)-fluoroacetamide (79) were compared in a pig liver esterase assay. The sulfonamide (80) showed greater metabolic stability than the acylated derivative (79), highlighting that the benzamide group in this compound may offer intermediate stability due to its balanced electronic and steric profile .
Physicochemical Properties of Analogous Compounds
| Compound Name | Molecular Weight (g/mol) | Halogen Substituents | Predicted Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~345.1 (estimated) | F (para), I (meta) | 350–360 (estimated) | Benzamide, Fluorophenyl |
| N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-4-Iodobenzamide | 425.57 | Cl, CF₃, I | 357.2 | Trifluoromethyl, Chlorophenyl |
| N-(3-Cyano-4-Fluorophenyl)-5-Fluoro-2-Iodobenzamide | 376.1 | F, I, CN | Not reported | Cyano, Difluorophenyl |
Key Research Findings
Lipophilicity : Iodine’s large atomic radius increases logP values, which could enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility: Similar benzamide derivatives (e.g., N-(3-aminophenyl)-4-iodobenzamide) are synthesized via condensation reactions, suggesting feasible routes for this compound production .
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